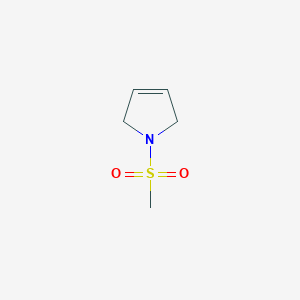

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFMESORGRBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572505 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246540-50-1 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides a robust protocol for its synthesis and purification, and offers an in-depth analysis of its chemical reactivity, grounded in mechanistic principles. By explaining the causality behind its synthetic utility, particularly as a Michael acceptor, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in the creation of complex nitrogen-containing architectures.

Introduction and Strategic Importance

This compound, also known as N-Methylsulfonyl-3-pyrroline, is a bifunctional synthetic intermediate whose value lies in the interplay between its alkene functionality and the robust electron-withdrawing nature of the N-sulfonyl group. The methylsulfonyl (mesyl) group serves a dual purpose: it protects the nitrogen atom from unwanted side reactions, such as protonation or oxidation, and significantly modulates the electronic character of the five-membered ring.[1] This electronic activation transforms the otherwise modest reactivity of the C=C double bond, making the molecule a potent electrophile in conjugate addition reactions and a reactive partner in cycloadditions.

Its structural framework is a recurring motif in a variety of biologically active compounds, and its controlled reactivity allows for the precise, stepwise introduction of complexity.[2] This guide will explore the fundamental chemical properties that underpin its utility, providing both the theoretical basis and practical methodologies for its effective application in a laboratory setting.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(methylsulfonyl)-2,5-dihydropyrrole | PubChem[3] |

| Synonyms | N-Methylsulfonyl-3-pyrroline, 1-(Methylsulfonyl)-3-pyrroline | ChemicalBook[4] |

| CAS Number | 246540-50-1 | PubChem[3] |

| Molecular Formula | C₅H₉NO₂S | PubChem[3] |

| Molecular Weight | 147.20 g/mol | PubChem[3] |

| Appearance | Predicted to be a solid or high-boiling liquid | Inferred |

| Boiling Point | 239.5 ± 43.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa (conjugate acid) | -6.03 ± 0.20 (Predicted) | ChemicalBook[4] |

| Storage Temperature | 2-8°C, keep dry | MySkinRecipes[2] |

Synthesis and Purification Protocol

The synthesis of N-sulfonylated 3-pyrrolines can be achieved through several routes. A common and reliable method is the Clauson-Kaas reaction, which involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary sulfonamide. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Causal Rationale for Experimental Design

The reaction proceeds via an acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The highly reactive dialdehyde is not isolated. It immediately undergoes a double condensation with the methanesulfonamide, followed by cyclization and dehydration to yield the aromatic pyrrole ring system. The subsequent selective reduction of the pyrrole to the 3-pyrroline is typically achieved using a dissolving metal reduction or catalytic hydrogenation under controlled conditions. For simplicity and laboratory-scale accessibility, a direct synthesis approach is often preferred. A well-established method involves the reaction of commercially available 2,5-dihydro-1H-pyrrole (3-pyrroline) with methanesulfonyl chloride.

Detailed Experimental Protocol: Sulfonylation of 3-Pyrroline

Reagents:

-

3-Pyrroline (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-pyrroline and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine to the solution. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and promoting the forward reaction.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C. The exothermic reaction requires slow addition to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure and purity of the synthesized compound is critical. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~5.8-6.0 ppm (s, 2H): Vinyl protons (-CH=CH-). Their equivalence would lead to a singlet.

-

δ ~4.0-4.2 ppm (s, 4H): Allylic protons (-CH₂-N-CH₂-). Their equivalence would also result in a singlet.

-

δ ~2.8-3.0 ppm (s, 3H): Methyl protons of the sulfonyl group (CH₃-SO₂-).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~125-128 ppm: Vinyl carbons (-C H=C H-).

-

δ ~50-55 ppm: Allylic carbons (-C H₂-N-C H₂-).

-

δ ~35-40 ppm: Methyl carbon of the sulfonyl group (C H₃-SO₂-).

-

-

IR (ATR):

-

~3050 cm⁻¹: C-H stretch (vinyl).

-

~2950 cm⁻¹: C-H stretch (aliphatic).

-

~1650 cm⁻¹: C=C stretch (alkene).

-

~1350 cm⁻¹ (strong, asymmetric) & ~1160 cm⁻¹ (strong, symmetric): S=O stretches, characteristic of a sulfonamide.

-

-

Mass Spectrometry (EI):

-

[M]⁺ at m/z = 147: Molecular ion.

-

Key Fragments: m/z = 68 ([M-SO₂CH₃]⁺), m/z = 79 ([SO₂CH₃]⁺).

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of its double bond.

Michael Addition (Conjugate Addition)

The powerful electron-withdrawing effect of the N-sulfonyl group polarizes the C=C bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility.

-

Mechanism: A soft nucleophile (e.g., thiols, amines, enolates) attacks the β-carbon of the double bond. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (often the solvent or a mild acid workup) to yield the substituted N-sulfonylpyrrolidine product.

-

Causality: The stability of the N-sulfonyl group is key; it does not act as a leaving group. Instead, it activates the π-system, facilitating a reaction that would be sluggish or non-existent on an unactivated alkene. This makes the molecule a stable and effective equivalent of a vinyl sulfone cation synthon.

Cycloaddition Reactions

As an electron-deficient alkene, it is an excellent dienophile for Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct complex, fused, and bridged bicyclic nitrogen-containing scaffolds.

Reaction Pathways Diagram

Sources

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Abstract

This comprehensive technical guide provides a detailed exposition on the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a valuable N-sulfonylated heterocyclic compound. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide delineates a robust two-stage synthetic strategy, commencing with the preparation of the crucial precursor, 2,5-dihydro-1H-pyrrole (3-pyrroline), followed by its subsequent sulfonylation with methanesulfonyl chloride. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide, ensuring scientific integrity and practical applicability. All quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate comprehension.

Introduction: The Significance of N-Sulfonylated Pyrrolines

N-sulfonylated heterocycles are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The sulfonyl group can act as a key pharmacophore, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Specifically, the 2,5-dihydro-1H-pyrrole (3-pyrroline) scaffold is a versatile building block in the synthesis of various biologically active molecules and natural product analogues.[1] The introduction of a methylsulfonyl group onto the nitrogen atom of the 3-pyrroline ring yields this compound, a compound with potential applications as a reactive intermediate and a scaffold for further chemical elaboration in drug discovery programs.

This guide provides a detailed, field-proven methodology for the reliable synthesis of this target compound, emphasizing the rationale behind each procedural step to empower researchers with a deep understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-part strategy. The first part involves the synthesis of the starting material, 2,5-dihydro-1H-pyrrole, which is not always commercially available in high purity. The second part is the core sulfonylation reaction.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,5-dihydro-1H-pyrrole (3-Pyrroline)

The purity of the starting 2,5-dihydro-1H-pyrrole is paramount for a successful sulfonylation reaction. Commercial sources can be of variable quality, often containing significant amounts of the over-reduced pyrrolidine, which is difficult to separate due to a close boiling point.[1] Therefore, an in-house synthesis is recommended for obtaining high-purity material. The following protocol is adapted from a reliable procedure.[1][2]

Reaction Scheme

The synthesis of 3-pyrroline from (Z)-1,4-dichloro-2-butene proceeds in three steps: formation of a quaternary ammonium salt with hexamethylenetetramine, acidic hydrolysis to the primary amine hydrochloride, and finally, base-mediated cyclization and distillation.[1][2]

Experimental Protocol

Step A: Synthesis of (Z)-4-Chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride

-

To a 1-L round-bottomed flask, add hexamethylenetetramine (34.4 g, 246 mmol) and 500 mL of chloroform.

-

Add cis-1,4-dichloro-2-butene (30.2 g, 242 mmol) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and collect the resulting white solid by filtration.

-

Wash the solid with two 100-mL portions of chloroform.

-

The filtrate can be refluxed for an additional 18 hours to yield more product.

-

Combine the solids and dry under reduced pressure to afford the quaternary ammonium salt.

Step B: Synthesis of (Z)-4-Chloro-2-butenylammonium chloride

-

In a 1-L round-bottomed flask equipped with a magnetic stirrer, add 400 mL of 95% ethanol.

-

Slowly add 70 mL of concentrated hydrochloric acid.

-

To the warm solution, add the quaternary ammonium salt from Step A (58.5 g, 221 mmol) in one portion.

-

Stir the mixture at room temperature for 18 hours, during which a precipitate will form.

-

Cool the mixture to 0°C and collect the ammonium chloride precipitate by filtration, washing with cold 95% ethanol.

-

Concentrate the filtrate by rotary evaporation. The resulting semi-solid is taken up in cold 95% ethanol, and any further precipitate is removed by filtration. This process is repeated once more to ensure complete removal of ammonium chloride.[1]

Step C: Synthesis and Distillation of 3-Pyrroline

-

Charge a 200-mL round-bottomed flask with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (66.4 g, 437 mmol) and cool to 0°C in an ice bath.

-

Add the (Z)-4-chloro-2-butenylammonium chloride from Step B (30.3 g, 213 mmol) in portions. The reaction is exothermic and will begin to reflux.[1]

-

Once the addition is complete and the reflux subsides, equip the flask for short-path distillation.

-

Immerse the receiving flask in a dry ice/isopropyl alcohol bath (-78°C).

-

Heat the reaction mixture with a heating mantle. The 3-pyrroline will distill at 85-92°C at atmospheric pressure.

-

Continue heating until no more product distills over to afford pure 3-pyrroline as a clear oil.[1]

Characterization of 2,5-dihydro-1H-pyrrole

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ: 1.93 (s, broad, 1H), 3.71 (s, 4H), 5.84 (s, broad, 2H)[1] |

| ¹³C NMR (CDCl₃) | δ: 53.6, 128.2[1] |

| Boiling Point | 85-92°C[1] |

Part 2: Synthesis of this compound

This part details the core transformation: the N-sulfonylation of the synthesized 3-pyrroline. The protocol is based on standard procedures for the sulfonylation of secondary amines.

Reaction Scheme

Caption: N-Sulfonylation of 2,5-dihydro-1H-pyrrole.

Causality in Experimental Design

-

Choice of Base: Triethylamine (Et₃N) is a common and effective organic base for scavenging the HCl generated during the reaction. Its hydrochloride salt is typically insoluble in the reaction solvent, facilitating its removal. An excess of the base is used to ensure complete reaction and to neutralize any residual acid.

-

Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic, dissolves the reactants well, and is relatively unreactive under the reaction conditions. Its low boiling point also facilitates easy removal during work-up.

-

Reaction Temperature: The reaction is typically carried out at room temperature. While initial cooling may be employed during the addition of the highly reactive methanesulfonyl chloride to control any exotherm, the reaction generally proceeds smoothly without the need for heating.

Detailed Experimental Protocol

-

In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2,5-dihydro-1H-pyrrole (e.g., 5.0 g, 72.3 mmol) in anhydrous dichloromethane (150 mL).

-

Add triethylamine (e.g., 1.5 equivalents, 108.5 mmol, 15.1 mL) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve methanesulfonyl chloride (e.g., 1.1 equivalents, 79.5 mmol, 6.1 mL) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

-

Add the methanesulfonyl chloride solution dropwise to the stirred pyrroline solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Predicted Characterization Data

| Technique | Predicted Spectral Features |

| ¹H NMR | Expect a singlet for the methylsulfonyl protons (around δ 3.0 ppm), a singlet or multiplet for the allylic protons, and a singlet or multiplet for the olefinic protons. |

| ¹³C NMR | Expect signals for the methylsulfonyl carbon, the allylic carbons, and the olefinic carbons. |

| IR (Infrared Spectroscopy) | Characteristic strong absorptions for the S=O stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₅H₉NO₂S (147.20 g/mol ) should be observed. |

Safety and Handling

-

Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

This guide has presented a comprehensive and technically sound methodology for the synthesis of this compound. By providing a detailed protocol for the preparation of the high-purity 3-pyrroline precursor and a well-rationalized procedure for the subsequent N-sulfonylation, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The emphasis on the causality of experimental choices and the inclusion of detailed procedural steps are intended to ensure the reproducibility and success of this synthetic route.

References

-

Meyers, A. I.; Warmus, J. S.; Dilley, G. J. 3-Pyrroline. Org. Synth.1992 , 71, 105. DOI: 10.15227/orgsyn.071.0105. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bunce, R. A.; Nammalwar, B.; G-L., M. A.; Claggett, C. D. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules2023 , 28(8), 3256. DOI: 10.3390/molecules28083256. [Link]

-

PrepChem.com. (1) Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. [Link]

-

Hsu, M.-T.; Liu, Y.-H.; Liu, S.-T. Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules2020 , 25(20), 4749. DOI: 10.3390/molecules25204749. [Link]

-

Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

Sources

Spectroscopic Characterization of 1-(Methylsulfonyl)-3-pyrroline: A Technical Guide

Introduction

1-(Methylsulfonyl)-3-pyrroline, also known by its IUPAC name 1-(methylsulfonyl)-2,5-dihydro-1H-pyrroline, is a heterocyclic organic compound with the molecular formula C₅H₉NO₂S.[1] Its structure incorporates a five-membered unsaturated nitrogen ring (pyrroline) with a methylsulfonyl group attached to the nitrogen atom. This moiety is of significant interest to researchers in medicinal chemistry and drug development, as the pyrrolidine and pyrroline scaffolds are prevalent in numerous biologically active compounds and FDA-approved drugs.[2] The methylsulfonyl group, a common pharmacophore, can modulate a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Despite its relevance, a comprehensive search of publicly accessible chemical databases reveals a notable scarcity of experimental spectroscopic data for 1-(Methylsulfonyl)-3-pyrroline. This guide is designed to bridge this information gap for researchers and drug development professionals. It will provide a detailed theoretical analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. Furthermore, this document will outline robust, field-proven experimental protocols for acquiring and validating this spectroscopic data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of 1-(Methylsulfonyl)-3-pyrroline is the foundation for predicting its spectral characteristics. The molecule's symmetry and the electronic effects of the sulfonyl group are key determinants of the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Caption: Molecular Structure of 1-(Methylsulfonyl)-3-pyrroline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Methylsulfonyl)-3-pyrroline, both ¹H and ¹³C NMR will provide definitive information about its chemical environment. The predictions below are based on the known spectra of 3-pyrroline and the established effects of N-sulfonylation.[3][4]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted:

| Predicted δ (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~5.9 | Singlet (s) | 2H | Olefinic (CH =CH ) | The two vinyl protons are chemically equivalent and are expected to show a singlet. In the parent 3-pyrroline, these protons appear at δ 5.84 ppm.[5] The electron-withdrawing sulfonyl group may cause a slight downfield shift. |

| ~4.1 | Singlet (s) | 4H | Allylic (CH₂ -N-CH₂ ) | The four allylic protons on the carbons adjacent to the nitrogen are also chemically equivalent. They are expected to be deshielded by the adjacent nitrogen and the sulfonyl group, resulting in a downfield shift. In 3-pyrroline, these protons are observed at δ 3.71 ppm.[5] |

| ~2.9 | Singlet (s) | 3H | Methyl (SO₂-CH₃ ) | The methyl protons on the sulfonyl group will appear as a sharp singlet, typically in the range of δ 2.8-3.0 ppm. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide insight into the carbon framework. Due to symmetry, only three signals are anticipated:

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| ~127 | Olefinic | C H=C H | The olefinic carbons are expected in the typical alkene region. In 3-pyrroline, this signal is at δ 128.2 ppm.[5] The electronic effect of the N-sulfonyl group is not expected to shift this peak significantly. |

| ~52 | Allylic | C H₂-N-C H₂ | These carbons are attached to the nitrogen atom and are expected to be in the range of δ 50-60 ppm. The signal for the equivalent carbons in 3-pyrroline is at δ 53.6 ppm.[5] |

| ~40 | Methyl | SO₂-C H₃ | The methyl carbon of the methylsulfonyl group typically appears in the δ 35-45 ppm range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |

| ~3050 | =C-H | Alkene C-H Stretch | This absorption is characteristic of C-H bonds on a double bond. In gaseous 3-pyrroline, this is observed at 3084 cm⁻¹.[6][7] |

| ~2950-2850 | C-H | Alkane C-H Stretch | These peaks correspond to the stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups. |

| ~1650 | C=C | Alkene C=C Stretch | The carbon-carbon double bond stretch in cyclic alkenes is often weak, but should be observable in this region. |

| ~1350 and ~1160 | S=O | Sulfonyl | The sulfonyl group exhibits two characteristic strong stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹. These two prominent peaks would be a key indicator of the methylsulfonyl group's presence. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

| Predicted m/z | Ion | Rationale |

| 147 | [M]⁺ | Molecular Ion Peak: This corresponds to the molecular weight of 1-(Methylsulfonyl)-3-pyrroline (C₅H₉NO₂S).[1] |

| 68 | [M - SO₂CH₃]⁺ | Fragment Ion: Loss of the methylsulfonyl radical (•SO₂CH₃, mass 79) would lead to the 3-pyrroline cation radical, a stable fragment. The parent 3-pyrroline shows a strong peak at m/z 68.[3] |

| 79 | [SO₂CH₃]⁺ | Fragment Ion: The methylsulfonyl cation itself. |

| 41 | [C₃H₅]⁺ | Fragment Ion: A common fragment in cyclic systems, likely corresponding to the allyl cation. |

Experimental Protocols for Spectroscopic Analysis

The following section details the methodologies for acquiring high-quality spectroscopic data for 1-(Methylsulfonyl)-3-pyrroline. These protocols are designed to be self-validating systems, ensuring the accuracy and reliability of the obtained results.

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to provide a reliable reference point for chemical shifts. Two-dimensional NMR experiments like COSY and HSQC are essential for unambiguous assignment of proton and carbon signals, respectively, by revealing their connectivity.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified 1-(Methylsulfonyl)-3-pyrroline and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H couplings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Rationale: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a rapid and reliable method that requires minimal sample preparation. The ATR technique allows for the analysis of solid or liquid samples in their neat form, avoiding potential solvent interference. A background scan is crucial to subtract the absorbance of ambient air (CO₂ and H₂O) and the ATR crystal itself.

Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount (a single drop or a few crystals) of the purified 1-(Methylsulfonyl)-3-pyrroline directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules, providing a reproducible fragmentation pattern that serves as a "fingerprint." High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion by providing a highly accurate mass measurement (typically to four decimal places).

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC-MS) system for volatile compounds.

-

EI-MS Acquisition:

-

Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).

-

-

HRMS Acquisition:

-

Analyze the sample using an instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) in the low-resolution spectrum.

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Compare the measured accurate mass of the molecular ion from HRMS with the calculated theoretical mass for C₅H₉NO₂S to confirm the elemental composition.

-

Conclusion

References

-

PubChem. 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 3-pyrroline. [Link]

-

PubChem. 3-Pyrroline. National Center for Biotechnology Information. [Link]

-

DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

Sources

- 1. This compound | C5H9NO2S | CID 15408784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]

- 3. 3-Pyrroline | C4H7N | CID 66059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyrroline(109-96-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0094701) [hmdb.ca]

- 7. apps.dtic.mil [apps.dtic.mil]

Reactivity of the methylsulfonyl group in pyrroline protection

An In-depth Technical Guide on the Reactivity of the Methylsulfonyl Group in Pyrroline Protection

Authored by a Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules relevant to medicinal chemistry and natural product synthesis. Among the various functionalities employed for the protection of amines, the methylsulfonyl (mesyl) group offers a unique combination of stability and reactivity that makes it particularly well-suited for the protection of pyrrolines. This guide provides a comprehensive overview of the application of the methylsulfonyl group in this context, detailing its introduction, its reactivity profile under various conditions, and strategies for its removal. Drawing upon established literature and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this versatile protecting group in their synthetic endeavors.

Introduction: The Role of Protecting Groups in Heterocyclic Synthesis

Pyrrolines, as unsaturated five-membered nitrogen heterocycles, are valuable synthetic intermediates. Their inherent reactivity, however, particularly at the nitrogen atom, often necessitates the use of a protecting group to mask this functionality while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations. The methylsulfonyl group, with its strong electron-withdrawing nature, effectively deactivates the pyrroline nitrogen, rendering it nucleophilically and basicity inert under many conditions.

The Methylsulfonyl Group: Properties and Introduction

The methylsulfonyl group is typically introduced by reacting the pyrroline with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: N-Methylsulfonylation of a Pyrroline

-

Dissolution: Dissolve the pyrroline substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add an excess of a suitable base, such as triethylamine (1.2-1.5 equivalents), to the solution and cool to 0 °C.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-methylsulfonyl pyrroline.

Reactivity and Stability of N-Methylsulfonyl Pyrrolines

The key to the utility of the methylsulfonyl group lies in its ability to modulate the reactivity of the pyrroline ring. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Table 1: Stability of N-Methylsulfonyl Pyrrolines under Various Conditions

| Reagent/Condition | Stability | Notes |

| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable | Protonation occurs on the sulfonyl oxygens. |

| Strong Bases (e.g., n-BuLi, LDA) | Potentially Labile | Deprotonation at the α-carbon can occur. |

| Nucleophiles (e.g., Grignard reagents) | Generally Stable | The nitrogen is non-nucleophilic. |

| Oxidizing Agents (e.g., m-CPBA, O₃) | Stable | The sulfonyl group is already in a high oxidation state. |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Generally Stable | The sulfonyl group is resistant to many reducing agents. |

| Catalytic Hydrogenation | Stable | The C=C bond of the pyrroline can be reduced. |

Diagram 1: General Workflow for Pyrroline Protection and Deprotection

Caption: A generalized workflow illustrating the protection of a pyrroline with a methylsulfonyl group, subsequent functionalization, and final deprotection.

Deprotection of N-Methylsulfonyl Pyrrolines

The removal of the methylsulfonyl group is a critical step and can be achieved under various conditions, offering flexibility in synthetic design. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Reductive Cleavage

Reductive methods are commonly employed for the cleavage of sulfonamides.

-

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is highly effective for the reductive cleavage of N-sulfonyl groups. The reaction is typically carried out in THF in the presence of a proton source, such as methanol.

-

Magnesium in Methanol: A cost-effective and efficient method for the deprotection of N-sulfonyl groups involves the use of magnesium turnings in methanol. This method is often favored for its mild conditions and high yields.

-

Sodium Amalgam: While historically used, the toxicity of mercury has led to a decline in the use of sodium amalgam for sulfonamide cleavage.

Diagram 2: Reductive Deprotection Mechanism

Caption: A simplified representation of the single-electron transfer mechanism for the reductive cleavage of an N-methylsulfonyl group.

Nucleophilic Displacement

In certain cases, nucleophilic reagents can be used to cleave the N-S bond.

-

Thiophenol and Cesium Carbonate: This combination has been shown to be effective for the deprotection of N-sulfonyl groups, particularly in the presence of sensitive functionalities.

Experimental Protocol: Deprotection using Magnesium in Methanol

-

Suspension: Suspend the N-methylsulfonyl pyrroline in anhydrous methanol under an inert atmosphere.

-

Magnesium Addition: Add an excess of magnesium turnings (e.g., 10 equivalents) to the suspension.

-

Sonication/Reflux: The reaction can be promoted by sonication at room temperature or by refluxing the mixture.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture to remove inorganic salts and concentrate the filtrate.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the deprotected pyrroline.

Case Study: Application in Alkaloid Synthesis

The utility of the methylsulfonyl protecting group is well-illustrated in the total synthesis of various alkaloids. For instance, in the synthesis of (±)-epibatidine, an N-methylsulfonyl-protected pyrroline intermediate was subjected to a [4+3] cycloaddition reaction. The protecting group served to deactivate the nitrogen, preventing its interference in the cycloaddition, and was later removed under reductive conditions to afford the desired product.

Conclusion

The methylsulfonyl group is a robust and versatile protecting group for the pyrroline nitrogen. Its ease of introduction, stability to a broad range of reagents, and the availability of multiple deprotection strategies make it a valuable tool in the arsenal of the synthetic organic chemist. A thorough understanding of its reactivity profile is essential for its successful implementation in complex synthetic campaigns, particularly in the fields of medicinal chemistry and drug development.

References

-

Deprotection of N-Sulfonyl Derivatives with Samarium Iodide. (1995). The Journal of Organic Chemistry. [Link]

-

Magnesium in Methanol for the Chemoselective and Rapid Cleavage of Sulfonamides. (2004). The Journal of Organic Chemistry. [Link]

-

Cesium Carbonate/Thiophenol: A New Reagent for the Cleavage of Sulfonamides. (1997). Tetrahedron Letters. [Link]

An In-depth Technical Guide to the Stability of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2][3] Its unique structural features, combining a sulfonyl group with a dihydro-pyrrole ring, present both synthetic opportunities and stability challenges. This technical guide provides a comprehensive analysis of the stability of this compound under acidic conditions. Drawing upon established principles of organic chemistry and data from related molecular classes, this document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and discusses appropriate analytical methodologies for monitoring the parent compound and its degradants. This guide is intended to equip researchers with the necessary knowledge to anticipate and mitigate stability issues, thereby facilitating the development of robust drug candidates and formulations.

Introduction: The Significance of this compound in Drug Discovery

The pyrrole and pyrroline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antifungal to anti-inflammatory and anticancer agents.[1][2][3][4][5] The incorporation of a methylsulfonyl group onto the pyrroline nitrogen introduces a potent electron-withdrawing group, which can significantly modulate the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The 2,5-dihydro-1H-pyrrole core, also known as a 3-pyrroline, contains a reactive double bond that can participate in various chemical transformations.[6]

Understanding the chemical stability of this moiety, particularly in the acidic environment of the gastrointestinal tract or during acidic formulation processes, is paramount for its successful application in drug development. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic byproducts, and unpredictable pharmacokinetic profiles.

This guide will delve into the theoretical and practical aspects of the acid-catalyzed degradation of this compound, providing a framework for its systematic evaluation.

Theoretical Underpinnings of Acid-Mediated Degradation

While specific degradation studies on this compound are not extensively reported in the literature, its structure allows for the prediction of several potential acid-catalyzed degradation pathways based on the known reactivity of its constituent functional groups: the N-sulfonyl group, the enamine-like double bond, and the pyrroline ring.

Potential Degradation Pathways

The primary pathways for degradation under acidic conditions are hypothesized to be:

-

Hydrolysis of the Sulfonamide Bond: While sulfonamides are generally considered stable, they can undergo hydrolysis under forcing acidic conditions, although this is typically a slow process.

-

Acid-Catalyzed Hydration of the Double Bond: The double bond in the 3-pyrroline ring can be susceptible to protonation, leading to a carbocation intermediate that can be attacked by water, resulting in the formation of a hydroxylated pyrrolidine derivative.

-

Ring Opening: Under more extreme acidic conditions and elevated temperatures, cleavage of the pyrroline ring is a possibility, potentially initiated by protonation of the nitrogen or the double bond.[7]

The most probable degradation pathway under physiologically relevant acidic conditions is the hydration of the double bond, which is analogous to the acid-catalyzed hydration of alkenes. The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the electron density of the double bond, potentially slowing down this process compared to an N-alkyl-3-pyrroline.

Factors Influencing Degradation Rate

The rate of acid-catalyzed degradation is expected to be influenced by several factors:

-

pH: The concentration of hydronium ions is a direct catalyst for the key degradation pathways.[8]

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.

-

Solvent/Co-solvents: The polarity and nucleophilicity of the solvent system can influence reaction rates.

-

Presence of Other Catalysts: General acid or base catalysis can also play a role.

Experimental Design for Stability Assessment

A systematic approach to evaluating the stability of this compound under acidic conditions involves a series of well-defined experiments.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products and pathways.[9]

Objective: To generate a degradation profile of this compound under various acidic conditions.

Experimental Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole under Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, a key heterocyclic scaffold in contemporary drug discovery, under basic conditions. The document elucidates the fundamental mechanistic principles governing its potential degradation pathways, including elimination and hydrolysis. Detailed, field-tested experimental protocols for assessing stability are presented, complete with justifications for methodological choices and data interpretation strategies. Quantitative data are summarized to illustrate the impact of variables such as base strength, temperature, and solvent on the compound's integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and formulation of molecules containing the N-sulfonylated dihydro-pyrrole moiety.

Introduction: The Significance of N-Sulfonylated Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in a vast number of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic core.[1] Their prevalence stems from their ability to engage in specific interactions with biological targets, modulate physicochemical properties such as solubility and lipophilicity, and serve as versatile scaffolds for molecular elaboration.[1][2] Among these, N-sulfonylated heterocycles, including derivatives of pyrrole, piperidine, and pyrazole, have garnered significant interest in medicinal chemistry due to the unique properties imparted by the sulfonamide group.[3] The sulfonamide moiety is a key pharmacophore in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[3]

The methylsulfonyl group, in particular, is often incorporated to enhance metabolic stability and bioavailability of drug candidates.[4] The 2,5-dihydro-1H-pyrrole ring, a partially saturated five-membered heterocycle, provides a three-dimensional geometry that can be crucial for optimal binding to protein targets. The combination of these two moieties in this compound results in a building block of significant interest in drug design and development. However, the successful application of this scaffold is contingent upon a thorough understanding of its chemical stability, particularly under conditions relevant to synthesis, purification, formulation, and physiological environments. Basic conditions, frequently encountered in both synthetic transformations and physiological media, can pose a significant challenge to the integrity of the N-sulfonyl linkage and the dihydro-pyrrole ring.

This guide aims to provide a detailed examination of the stability of this compound under basic conditions, offering both theoretical insights and practical, actionable protocols for its assessment.

Mechanistic Considerations: Potential Degradation Pathways

The stability of this compound in the presence of a base is primarily dictated by the reactivity of the sulfonamide nitrogen and the protons on the carbon atoms adjacent to the double bond. Two principal degradation pathways are of concern: elimination and hydrolysis .

Base-Mediated Elimination

The protons on the carbons alpha to the sulfonyl group (at positions 2 and 5) are rendered acidic due to the electron-withdrawing nature of the methylsulfonyl group. In the presence of a sufficiently strong base, deprotonation can occur, leading to the formation of a resonance-stabilized carbanion. This intermediate can then undergo elimination of the methylsulfonyl group to form a diene.

A plausible mechanism for this elimination reaction involves a concerted E2-like pathway or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism, depending on the specific reaction conditions and the nature of the base.

Caption: Plausible base-mediated elimination pathway.

Hydrolytic Cleavage of the Sulfonamide Bond

While sulfonamides are generally considered stable functional groups, they can undergo hydrolysis under forcing basic conditions, particularly at elevated temperatures. The mechanism involves nucleophilic attack of a hydroxide ion at the sulfur atom of the sulfonyl group. This process is generally slower than elimination for this specific substrate but can become significant under prolonged exposure to strong aqueous bases.

The basicity of the sulfonamide nitrogen is a key factor. While the nitrogen lone pair is delocalized by the powerful electron-withdrawing sulfonyl group, making it significantly less basic than a typical amine, it can still be a site of interaction.[5] However, direct protonation of the nitrogen is less favorable than at the oxygen atoms of the sulfonyl group.[5]

Caption: General pathway for hydrolytic cleavage.

Experimental Assessment of Stability

A systematic approach is crucial for accurately determining the stability of this compound under various basic conditions. The following protocols outline a robust workflow for this assessment.

Materials and Instrumentation

-

Reagents: this compound (high purity), a selection of bases (e.g., sodium hydroxide, potassium carbonate, triethylamine, DBU), a range of solvents (e.g., water, methanol, acetonitrile, THF), and an internal standard for quantitative analysis (e.g., durene, biphenyl).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, pH meter, and a temperature-controlled reaction block or water bath.

Experimental Workflow

Caption: General workflow for stability assessment.

Detailed Protocol: HPLC-Based Stability Study

This protocol provides a quantitative measure of the degradation of the target compound over time.

1. Preparation of Stock Solutions:

- Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile.

- Prepare a stock solution of the internal standard (e.g., 10 mg/mL) in the same solvent.

- Prepare stock solutions of the desired bases at various concentrations in the chosen reaction solvents.

2. Reaction Setup:

- In a series of vials, combine the appropriate volumes of the base solution and solvent to achieve the target final concentrations.

- Place the vials in a temperature-controlled block set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

- Allow the solutions to equilibrate to the set temperature.

3. Initiation of the Reaction and Sampling:

- To each vial, add a known volume of the this compound stock solution to initiate the reaction (t=0).

- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

4. Quenching and Sample Preparation:

- Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a dilute acid like phosphoric acid) to neutralize the base and halt further degradation.

- Add a precise volume of the internal standard stock solution to each quenched sample.

- Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

- Analyze the samples using a validated HPLC method capable of separating the parent compound, the internal standard, and any potential degradation products.

- Monitor the peak areas of the parent compound and the internal standard.

6. Data Analysis:

- Calculate the concentration of the remaining this compound at each time point relative to the internal standard.

- Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Rationale for Methodological Choices

-

Use of an Internal Standard: This is critical for accurate quantification as it compensates for variations in injection volume and potential sample loss during preparation.

-

Time-Point Sampling: Allows for the determination of the rate of degradation, providing more insight than a single endpoint measurement.

-

Reaction Quenching: Essential to ensure that the measured concentration accurately reflects the extent of degradation at the specific time point.

-

Multiple Analytical Techniques: While HPLC is excellent for quantification, LC-MS is invaluable for identifying the mass of degradation products, and NMR can provide structural elucidation of these products.

Quantitative Data and Interpretation

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes hypothetical, yet plausible, data to illustrate these dependencies.

| Condition | Base | Concentration | Solvent | Temperature (°C) | % Remaining after 24h |

| 1 | Triethylamine | 0.1 M | Acetonitrile | 25 | >99% |

| 2 | K₂CO₃ | 0.1 M | Water/Acetonitrile (1:1) | 25 | 95% |

| 3 | NaOH | 0.1 M | Water | 25 | 80% |

| 4 | NaOH | 0.1 M | Water | 60 | 45% |

| 5 | DBU | 0.1 M | THF | 25 | 70% |

Interpretation of Results:

-

Effect of Base Strength: The data clearly indicate that stronger bases lead to more rapid degradation (NaOH > K₂CO₃ > Triethylamine). The strong, non-nucleophilic base DBU also shows significant degradation, likely through the elimination pathway.

-

Effect of Temperature: As expected, increasing the temperature significantly accelerates the rate of degradation (Condition 3 vs. 4).

-

Effect of Solvent: The presence of water in conjunction with a strong base like NaOH facilitates both hydrolysis and potentially elimination, leading to substantial degradation.

Conclusion and Recommendations

This compound exhibits moderate to good stability under weakly basic conditions at ambient temperature. However, its stability is compromised by strong bases, elevated temperatures, and the presence of aqueous media. The primary degradation pathway under many basic conditions is likely to be elimination, although hydrolysis can also occur, particularly with strong aqueous bases and heat.

For researchers and drug development professionals working with this scaffold, the following recommendations are crucial:

-

Synthesis and Purification: Avoid the use of strong bases, especially at elevated temperatures, during synthesis and purification. If a base is required, weaker, non-nucleophilic bases should be considered, and reaction times and temperatures should be minimized. Chromatographic purification on silica gel is generally a safe method.

-

Formulation: For liquid formulations, careful consideration of the pH and excipients is necessary. Buffering to a neutral or slightly acidic pH is advisable. The use of aqueous formulations with basic excipients should be approached with caution and thoroughly evaluated for long-term stability.

-

In Vitro and In Vivo Studies: While physiological pH (around 7.4) is only mildly basic, the potential for enzymatic degradation should also be considered. The intrinsic chemical stability data provided in this guide serves as a critical baseline for interpreting results from more complex biological systems.

A thorough understanding of the chemical liabilities of this compound under basic conditions is paramount for its successful application in drug discovery and development. The experimental protocols and mechanistic insights provided herein offer a robust framework for assessing and mitigating these stability risks.

References

- Synthesis and Reaction of N-Sulfenyl Heterocycles: Development of Effective Sulfenylating Reagents. (2025). ResearchGate.

- Patents and applications of N-sulfonated N-heterocycles. (n.d.). ResearchGate.

- Photocatalytic sulfonylation of N‐containing heterocycles. (n.d.). ResearchGate.

- The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. (2025). ResearchGate.

- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. (2025). AiFChem.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research.

- Heterocycles in Medicinal Chemistry. (2018). Molecules.

Sources

The Versatile N-Sulfonyl-3-pyrroline Scaffold: A Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole in N-Heterocycle Synthesis

Abstract

The pyrrolidine ring is a cornerstone of many biologically active molecules and approved pharmaceuticals.[1][2] Consequently, the development of novel and efficient methods for the synthesis of functionalized pyrrolidines is of paramount importance to researchers in medicinal chemistry and drug discovery. This in-depth technical guide focuses on 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, a versatile and reactive building block for the stereocontrolled synthesis of a diverse array of N-heterocycles. We will explore its synthesis, key reactivity patterns—including its role as a Michael acceptor and a dipolarophile—and provide detailed, field-proven protocols for its application in constructing complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the N-Sulfonyl-3-pyrroline Core

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals and natural products. The saturated pyrrolidine scaffold, in particular, offers a three-dimensional framework that is highly desirable for exploring chemical space in drug design.[1] this compound, also known as N-mesyl-3-pyrroline, presents a strategically activated platform for the introduction of molecular complexity. The electron-withdrawing methylsulfonyl group serves a dual purpose: it activates the double bond for nucleophilic attack and provides a stable, yet potentially removable, protecting group for the nitrogen atom. This unique combination of features makes it an invaluable tool for the synthesis of substituted pyrrolidines and other N-heterocyclic systems.[3]

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, with a focus on the practical application of its chemical properties in the laboratory setting.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of N-substituted pyrroles and their dihydro-derivatives is the Paal-Knorr synthesis.[2][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a sulfonamide.

The synthesis of this compound can be efficiently achieved through the reaction of 2,5-dimethoxytetrahydrofuran with methanesulfonamide under acidic conditions. The in-situ generation of the 1,4-dicarbonyl species from the furan derivative drives the reaction forward.

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran and methanesulfonamide.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Methanesulfonamide

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methanesulfonamide (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

-

Neutralize the residue by the slow addition of a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Expected Outcome: The product is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Key Applications in N-Heterocycle Synthesis

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond. This makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6] This reaction is a cornerstone for the synthesis of 3-substituted pyrrolidines. The electron-withdrawing sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is critical for achieving high yields and stereoselectivity. Soft nucleophiles, such as organocuprates, enamines, and stabilized enolates, are particularly effective for 1,4-addition, minimizing the competing 1,2-addition to any potential carbonyl groups in the nucleophile.[7][8]

Objective: To synthesize a 3-alkyl-1-(methylsulfonyl)pyrrolidine via Michael addition of an organocuprate.

Materials:

-

This compound

-

Copper(I) Iodide (CuI)

-

An appropriate organolithium or Grignard reagent (e.g., n-butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride solution

-

Diethyl Ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the organolithium or Grignard reagent (2.0 equivalents) to form the Gilman reagent (an organocuprate).

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the solution of the pyrroline derivative to the freshly prepared organocuprate solution via cannula.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Representative Michael Addition Reactions

| Entry | Nucleophile (Organocuprate Precursor) | Product | Yield (%) |

| 1 | Methyllithium | 3-Methyl-1-(methylsulfonyl)pyrrolidine | High |

| 2 | n-Butyllithium | 3-Butyl-1-(methylsulfonyl)pyrrolidine | High |

| 3 | Phenyllithium | 3-Phenyl-1-(methylsulfonyl)pyrrolidine | Good |

Note: Yields are generalized and will vary based on specific reaction conditions and scale.

1,3-Dipolar Cycloaddition Reactions

The double bond of this compound also serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.[9] This powerful transformation allows for the rapid construction of complex, fused N-heterocyclic ring systems. A particularly useful application is the reaction with azomethine ylides to generate highly substituted pyrrolizidine cores.[10]

Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azomethine ylide (the 1,3-dipole) adds across the double bond of the N-sulfonyl-3-pyrroline. The stereochemical outcome of the reaction is often controlled by the geometry of the dipole and the steric and electronic properties of the substituents.[9]

Objective: To synthesize a substituted pyrrolizidine derivative.

Materials:

-

This compound

-

An appropriate N-alkylglycine ester

-

An aldehyde (e.g., benzaldehyde)

-

A Lewis acid catalyst (e.g., silver acetate)

-

Triethylamine

-

Anhydrous Toluene

Procedure:

-

To a solution of the N-alkylglycine ester and the aldehyde in anhydrous toluene, add the Lewis acid catalyst and triethylamine.

-

Heat the mixture to generate the azomethine ylide in situ.

-

Add a solution of this compound in anhydrous toluene to the reaction mixture.

-

Continue heating and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by flash column chromatography.

Ring-Opening Reactions

While less common, the strained five-membered ring of N-sulfonyl-3-pyrrolines can undergo nucleophilic ring-opening reactions under specific conditions, leading to the formation of functionalized acyclic amino compounds.[11] This transformation can be particularly useful for accessing linear building blocks with defined stereochemistry.

Visualization of Key Processes

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the core reaction pathways.

Caption: General scheme for Michael addition.

Caption: [3+2] Cycloaddition for fused N-heterocycles.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Paal-Knorr synthesis and its predictable reactivity in key bond-forming reactions, such as Michael additions and cycloadditions, make it an attractive starting material for the construction of complex N-heterocycles. The ability to generate stereochemically rich pyrrolidine derivatives from this simple precursor underscores its importance in the quest for novel therapeutic agents. Future work in this area will likely focus on the development of catalytic, enantioselective transformations utilizing this scaffold, further expanding its utility in the synthesis of chiral drugs and natural products.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). Wiley.

- Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2001). 1,3-Dipolar cycloaddition of nitrones to 3-pyrrolines. The Journal of Organic Chemistry, 66(26), 8967–8974.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Zhang, X., & Toste, F. D. (2012). Gold(I)-Catalyzed Enantioselective [3+2] and [3+3] Cycloaddition Reactions. Accounts of Chemical Research, 45(6), 944–954.

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

PubMed. (2002). A convenient method for 3-pyrroline synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Organocuprates. Retrieved from [Link]

-

ResearchGate. (2021). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. Retrieved from [Link]

-

NIH. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Retrieved from [Link]

- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

-

NIH. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2022). 3-Ylidene-1-pyrrolines: Synthesis, reactions and perspectives. Retrieved from [Link]

-

OUCI. (n.d.). Allenyl Sulfones and Allenyl Sulfides in the Synthesis of 3-Pyrrolines. A Novel Nucleophilic [3 + 2] Cycloaddition on A…. Retrieved from [Link]

-

OUCI. (n.d.). Allenyl Sulfones and Allenyl Sulfides in the Synthesis of 3-Pyrrolines. A Novel Nucleophilic [3 + 2] Cycloaddition on A…. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

An In-Depth Technical Guide to the Theoretical Reactivity of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-methylsulfonyl-3-pyrroline, is a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its unique electronic structure, governed by the interplay between the olefinic double bond and the potent electron-withdrawing methylsulfonyl group, imparts a versatile and predictable reactivity profile. This guide provides a comprehensive analysis of its theoretical reactivity, grounded in fundamental principles of electronic structure and frontier molecular orbital theory. We will dissect the key factors that control its behavior in various reaction classes, including electrophilic additions, nucleophilic (Michael) additions, and cycloadditions. This document serves as a predictive framework for chemists aiming to leverage this valuable synthetic building block in the construction of complex molecular architectures.

Molecular Structure and Synthetic Access

The foundational step in understanding the reactivity of this compound (C₅H₉NO₂S, Mol. Wt: 147.20 g/mol ) is an appreciation of its core structure.[3] It features a five-membered 3-pyrroline ring where the nitrogen atom is functionalized with a methylsulfonyl group. This sulfonyl moiety is not a mere spectator; it is the primary determinant of the molecule's electronic character and subsequent chemical behavior.

Caption: 2D structure of this compound.

Synthetically, N-sulfonylated pyrrolines can be accessed through robust methods such as the ring-closing metathesis (RCM) of diallylamines, followed by an in-situ oxidative aromatization.[4][5] This approach offers a modular route to various substituted derivatives. Another key strategy involves the intramolecular hydroamination of N-(3-butynyl)-sulfonamides, catalyzed by transition metals like palladium or gold, to achieve the 5-endo-dig cyclization.[6][7]

Theoretical Reactivity Framework: The Dominance of the Sulfonyl Group

The reactivity of the 3-pyrroline core is fundamentally altered by the N-sulfonyl group. This group acts as a powerful electron-withdrawing group (EWG) through resonance and inductive effects, pulling electron density away from the nitrogen atom and, by extension, the entire ring system.

Electronic Consequences

-

Nitrogen Basicity: The lone pair on the nitrogen atom is delocalized into the d-orbitals of the sulfur atom, significantly reducing its availability. Consequently, the nitrogen is non-basic and non-nucleophilic, preventing typical amine-like side reactions.

-